molecular formula C11H14BrClN2 B1445146 1-(5-Bromo-2-chlorobenzyl)piperazine CAS No. 1250819-32-9

1-(5-Bromo-2-chlorobenzyl)piperazine

Cat. No.: B1445146
CAS No.: 1250819-32-9
M. Wt: 289.6 g/mol
InChI Key: JLYRZJJOBDMUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-chlorobenzyl)piperazine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of benzylpiperazine derivatives, which are frequently employed as key synthetic intermediates and privileged scaffolds in the development of bioactive molecules . The piperazine ring is a common feature in many pharmaceuticals, valued for its ability to improve solubility and serve as a conformational scaffold to optimally position pharmacophoric groups for target interaction . This compound is closely related to other research chemicals and synthetic intermediates, such as 1-(5-Bromo-2-chlorobenzyl)-4-piperidinol . It serves as a versatile building block (synthon) for further chemical exploration. Researchers utilize this family of compounds in various applications, including the synthesis of complex heterocyclic systems and the development of potential pharmacologically active agents . Product Details: • CAS Number : See Certificate of Analysis • Molecular Formula : C₁₁H₁₄BrClN₂ • Molecular Weight : Information available on COA • Purity : ≥95% (HPLC) This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYRZJJOBDMUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Halogenated Benzyl Precursors

The synthesis of 1-(5-Bromo-2-chlorobenzyl)piperazine fundamentally relies on obtaining the appropriately substituted benzyl halide or benzyl intermediate, specifically 5-bromo-2-chlorobenzyl derivatives.

Synthesis of 5-Bromo-2-chlorobenzyl Intermediates

A key step involves the preparation of halogenated benzene intermediates such as 5-bromo-1,2,3-trichlorobenzene or related compounds, which serve as precursors for further functionalization. According to a patent disclosure, 5-bromo-1,2,3-trichlorobenzene can be prepared economically and with high yield by brominating 4-bromo-2,6-dichloroaniline under mild conditions (0°C to 20°C) without heating, using reagents like N-bromosuccinimide (NBS). This method avoids harsh reaction conditions and reduces by-product formation, making it commercially viable.

The process involves:

  • Starting from 4-amino-3,5-dichlorobenzenesulfonamide, which is converted to 4-bromo-2,6-dichloroaniline by bromination.
  • The brominated aniline is then transformed into 5-bromo-1,2,3-trichlorobenzene at low temperature.
  • The intermediates can be purified by crystallization or distillation.

This approach is notable for its simplicity, economic feasibility, and scalability, which are critical for industrial synthesis of halogenated aromatic compounds.

Step Reactant Conditions Yield Notes
1 Sulfanilamide Reaction with HCl, DMF, H2O2 at 25-45°C ~85.6% Formation of 4-amino-3,5-dichlorobenzenesulfonamide
2 4-amino-3,5-dichlorobenzenesulfonamide + NBS 0-10°C, 1-3 hours ~80% Formation of 4-bromo-2,6-dichloroaniline
3 4-bromo-2,6-dichloroaniline 0-20°C, no heating High Conversion to 5-bromo-1,2,3-trichlorobenzene

Coupling of Halogenated Benzyl Derivatives with Piperazine

The next critical step is the nucleophilic substitution or alkylation reaction where the halogenated benzyl moiety is attached to the nitrogen atom of piperazine to form the target compound.

General Alkylation Procedure

Based on analogous piperazine-substituted compounds synthesized in recent research, the typical procedure involves:

  • Reacting the halogenated benzyl halide (e.g., 5-bromo-2-chlorobenzyl chloride or bromide) with piperazine in an organic solvent such as dichloromethane (DCM).
  • The reaction is conducted in the presence of a base, commonly sodium carbonate (Na2CO3), to neutralize the generated acid and promote nucleophilic substitution.
  • Stirring at room temperature for 30 to 45 minutes, followed by overnight reaction to ensure completion.
  • The reaction mixture is then filtered, dried, and purified by chromatographic techniques to isolate the desired product.

This method yields the piperazine-substituted benzyl compound efficiently, with yields typically around 70-80% depending on the substrate and conditions.

Parameter Typical Conditions Remarks
Solvent Dichloromethane (DCM) Commonly used for good solubility and reaction control
Base Sodium carbonate (Na2CO3) Neutralizes HCl formed during alkylation
Temperature Room temperature Mild conditions to prevent side reactions
Reaction time 30-45 min initial + overnight Ensures complete conversion
Purification Chromatography Removes unreacted materials and by-products

Summary Table: Preparation Method Overview for this compound

Preparation Stage Key Reactants Conditions Yield Notes
Halogenated Benzyl Intermediate Synthesis 4-amino-3,5-dichlorobenzenesulfonamide + NBS 0-10°C, mild bromination ~80% Economical, mild, high purity
Conversion to 5-bromo-1,2,3-trichlorobenzene 4-bromo-2,6-dichloroaniline 0-20°C, no heating High Simple, scalable
Alkylation with Piperazine Halogenated benzyl halide + piperazine + Na2CO3 in DCM Room temp, overnight 70-80% Mild, efficient coupling

Chemical Reactions Analysis

1-(5-Bromo-2-chlorobenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to various industrial applications

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Halogenated substituents (Cl, Br, CF₃) enhance receptor binding affinity and metabolic stability due to their electron-withdrawing effects .
  • Benzyl vs. Phenyl substitution : Benzylpiperazines (e.g., BZP) are associated with psychoactive effects, while phenylpiperazines (e.g., mCPP) exhibit selective serotonin receptor modulation .
  • Ortho-substitution : The 2-chloro group in the target compound may sterically hinder receptor interactions compared to meta- or para-substituted analogs .
Cytotoxicity in Cancer Research

Derivatives of 1-(4-chlorobenzhydryl)piperazine (e.g., compounds 5a–g) demonstrated potent cytotoxicity against liver (IC₅₀: 2–10 µM), breast, and colon cancer cell lines. The 4-chloro substitution on the benzhydryl group was critical for activity, suggesting that halogen placement influences DNA intercalation or kinase inhibition .

Serotonin Receptor Interactions
  • TFMPP (3-CF₃ substitution) and mCPP (3-Cl) exhibit subtype-specific serotonin receptor agonism (5-HT₁B and 5-HT₂C, respectively), impacting locomotor activity and mood regulation .
  • The bromine and chlorine substituents in 1-(5-Bromo-2-chlorobenzyl)piperazine may confer mixed receptor affinity, akin to hybrid derivatives combining structural motifs of TFMPP and benzylpiperazines .
Metabolic Stability and Degradation

Piperazine derivatives undergo CYP3A4/CYP2D6-dependent metabolism, often via N-dealkylation. Bulkier substituents (e.g., bromine) may slow degradation, extending half-life. For example, 1-(2-benzisothiazolyl)-piperazine resists aromatic hydroxylation due to steric hindrance . The bromo-chloro substitution in the target compound could similarly impede oxidative metabolism.

Biological Activity

1-(5-Bromo-2-chlorobenzyl)piperazine is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14BrClN2C_{11}H_{14}BrClN_2 and a molecular weight of 289.6 g/mol. The compound features a piperazine ring substituted with a bromine and a chlorine atom on the benzyl group, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

  • GABA Receptor Agonism : The compound acts as an agonist at the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
  • Serotonin Receptor Affinity : It has shown potential affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are involved in mood regulation and anxiety responses .

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its halogen substituents (bromine and chlorine) are believed to enhance its bioactivity .
  • Antiviral Activity : The compound has been investigated for its potential antiviral properties, although specific pathways and efficacy remain under research.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GABA Receptor AgonismModulates inhibitory neurotransmission
AntimicrobialActive against E. coli, S. aureus
AntiviralPotential activity noted

Case Studies

  • Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Serotonin Receptor Interaction : In a comparative analysis with other piperazine derivatives, it was found that this compound exhibited comparable binding affinity to serotonin receptors, suggesting its potential use in developing anxiolytic or antidepressant medications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
1-(4-Chlorobenzyl)piperazineLacks bromine; different reactivityLower antimicrobial activity
1-(5-Bromo-2-thienyl)piperazineContains a thienyl group; distinct propertiesVaried receptor interactions

Q & A

Q. What protocols validate the structural integrity of this compound in biological samples?

  • Methodological Answer : Solid-phase extraction (SPE) followed by UPLC-QTOF-MS identifies degradation products. Isotopic labeling (e.g., ¹³C-piperazine) tracks metabolic pathways in hepatocyte models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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